2-{[(E)-(3-bromophenyl)methylidene]amino}-6,7-dihydro-1H-indeno[6,7,1-def]isoquinoline-1,3(2H)-dione
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Overview
Description
2-{[(E)-1-(3-bromophenyl)methylidene]amino}-6,7-dihydro-1H-indeno[6,7,1-def]isoquinoline-1,3(2H)-dione is a complex organic compound that belongs to the class of indenoisoquinolines This compound is characterized by its unique structure, which includes a bromophenyl group and an indenoisoquinoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(E)-1-(3-bromophenyl)methylidene]amino}-6,7-dihydro-1H-indeno[6,7,1-def]isoquinoline-1,3(2H)-dione typically involves a multi-step process. One common method starts with the preparation of the indenoisoquinoline core, followed by the introduction of the bromophenyl group. The key steps include:
Formation of the Indenoisoquinoline Core: This can be achieved through a cyclization reaction involving a suitable precursor, such as an indanone derivative, under acidic or basic conditions.
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a condensation reaction with an appropriate bromobenzaldehyde derivative. This step often requires the use of a catalyst, such as a Lewis acid, to facilitate the reaction.
Final Cyclization and Purification: The final step involves cyclization to form the complete indenoisoquinoline structure, followed by purification using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-{[(E)-1-(3-bromophenyl)methylidene]amino}-6,7-dihydro-1H-indeno[6,7,1-def]isoquinoline-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents in solvents like ethanol or tetrahydrofuran.
Substitution: Nucleophiles such as amines, thiols, and halides in the presence of catalysts or under reflux conditions.
Major Products Formed
Oxidation: Quinones, hydroxylated derivatives.
Reduction: Reduced analogs with altered functional groups.
Substitution: Substituted derivatives with new functional groups replacing the bromine atom.
Scientific Research Applications
2-{[(E)-1-(3-bromophenyl)methylidene]amino}-6,7-dihydro-1H-indeno[6,7,1-def]isoquinoline-1,3(2H)-dione has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as an anticancer agent due to its ability to interact with DNA and inhibit topoisomerase enzymes.
Materials Science: It is explored for its use in organic electronics and optoelectronic devices due to its unique electronic properties.
Biological Research: The compound is used in studies related to enzyme inhibition and protein interactions.
Industrial Applications: It is investigated for its potential use in the synthesis of advanced materials and as a precursor for other complex organic compounds.
Mechanism of Action
The mechanism of action of 2-{[(E)-1-(3-bromophenyl)methylidene]amino}-6,7-dihydro-1H-indeno[6,7,1-def]isoquinoline-1,3(2H)-dione involves its interaction with molecular targets such as DNA and enzymes. The compound can intercalate into DNA, disrupting the normal function of topoisomerase enzymes, which are crucial for DNA replication and transcription. This disruption leads to the inhibition of cell proliferation and induces apoptosis in cancer cells. Additionally, the compound may interact with other proteins and enzymes, modulating their activity and contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
Indenoisoquinoline Derivatives: Compounds with similar indenoisoquinoline cores but different substituents.
Bromophenyl Derivatives: Compounds with bromophenyl groups attached to different core structures.
Uniqueness
2-{[(E)-1-(3-bromophenyl)methylidene]amino}-6,7-dihydro-1H-indeno[6,7,1-def]isoquinoline-1,3(2H)-dione is unique due to its specific combination of the indenoisoquinoline core and the bromophenyl group. This unique structure imparts distinct electronic and steric properties, making it a valuable compound for various applications in medicinal chemistry and materials science. Its ability to interact with DNA and enzymes sets it apart from other similar compounds, highlighting its potential as a therapeutic agent and a research tool.
Properties
Molecular Formula |
C21H13BrN2O2 |
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Molecular Weight |
405.2 g/mol |
IUPAC Name |
6-[(E)-(3-bromophenyl)methylideneamino]-6-azatetracyclo[6.5.2.04,15.011,14]pentadeca-1(14),2,4(15),8,10-pentaene-5,7-dione |
InChI |
InChI=1S/C21H13BrN2O2/c22-15-3-1-2-12(10-15)11-23-24-20(25)16-8-6-13-4-5-14-7-9-17(21(24)26)19(16)18(13)14/h1-3,6-11H,4-5H2/b23-11+ |
InChI Key |
GXNCPDGTAYLYKN-FOKLQQMPSA-N |
Isomeric SMILES |
C1CC2=CC=C3C4=C(C=CC1=C24)C(=O)N(C3=O)/N=C/C5=CC(=CC=C5)Br |
Canonical SMILES |
C1CC2=CC=C3C4=C(C=CC1=C24)C(=O)N(C3=O)N=CC5=CC(=CC=C5)Br |
Origin of Product |
United States |
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